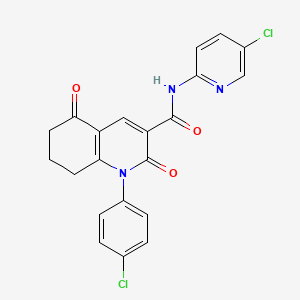

![molecular formula C17H17N3OS2 B5569663 1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)

1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone, also known as PIT, is a compound that has been of great interest to the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material sciences.

科学的研究の応用

Anti-inflammatory Activity

1-[(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone and its derivatives have been investigated for their anti-inflammatory properties. In a study, isomeric dihydroimidazo[2,1-b]thiazoles exhibited potent anti-inflammatory activity in an adjuvant arthritic rat assay, indicating potential therapeutic applications in inflammation-related disorders (Lantos et al., 1984).

Antitumor Activity

Compounds containing the this compound moiety have shown promising results in antitumor research. A study involving thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, which includes a similar structure, displayed significant in vitro antitumor activity against various human cancer cell lines. These compounds also demonstrated notable Aurora A kinase and KSP inhibitory activities (Abd El-All et al., 2015).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of compounds related to this compound. Triazolino[4,3-a]pyrimidines and 5-arylazothiazoles, which share a structural resemblance, have been synthesized and demonstrated high inhibitory growth against both gram-positive and gram-negative bacteria (Abdelhamid et al., 2008).

Antituberculosis Activity

Compounds structurally related to this compound have shown efficacy in antituberculosis studies. For example, cycloalkylidenehydrazide and 4-aza-1-thiaspiro[4.5]decan-3-one derivatives of imidazo[2][1-b]thiazole were synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis, displaying varying degrees of inhibition (Ulusoy, 2002).

Antioxidant Properties

The antioxidant potential of benzimidazole derivatives, which share structural elements with this compound, was studied. These derivatives showed significant effects on rat liver microsomal NADPH-dependent lipid peroxidation levels, suggesting potential applications as antioxidants (Kuş et al., 2004).

Anthelmintic Activity

Research into isothiourea derivatives of tetrahydroimidazo[2,1-b]thiazole, a compound similar in structure to this compound, revealed broad-spectrum anthelmintic activity. These derivatives were found to be effective against nematodes, cestodes, and trematodes, suggesting their potential use in treating parasitic infections (Brewer et al., 1987).

Safety and Hazards

将来の方向性

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could include testing its activity against various biological targets, studying its mechanism of action, and evaluating its toxicity and safety profile .

特性

IUPAC Name |

1-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)sulfanylazepan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS2/c21-14-9-5-2-6-10-20(14)23-16-15(13-7-3-1-4-8-13)18-17-19(16)11-12-22-17/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBJELJBXGBMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)SC2=C(N=C3N2C=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5569603.png)

![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)

![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(2-methylphenyl)-3-pyrrolidinol](/img/structure/B5569648.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl cyclopropanecarboxylate](/img/structure/B5569676.png)

![3-ethyl-8-[(2-methyl-1,3-benzothiazol-5-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569684.png)

![5-[(3-methyl-2-thienyl)methylene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5569693.png)

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)